
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TPPP and is a member of the piperazine family of compounds. TPPP has been studied extensively in the laboratory setting, and its mechanism of action and physiological effects have been investigated.
作用机制
The mechanism of action of TPPP is not fully understood, but studies have shown that it can interact with certain receptors in the brain. Specifically, TPPP has been shown to bind to the serotonin and dopamine receptors, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
Studies have shown that TPPP can have a number of biochemical and physiological effects. For example, TPPP has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, TPPP has been shown to decrease the levels of cortisol, a hormone that is associated with stress.
实验室实验的优点和局限性
One advantage of using TPPP in laboratory experiments is that it has been extensively studied, and its effects are well documented. Additionally, TPPP is relatively easy to synthesize in the laboratory. However, one limitation of using TPPP in laboratory experiments is that it can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on TPPP. One area of research could focus on the development of new drugs based on the structure of TPPP. Additionally, research could focus on the potential therapeutic applications of TPPP in other areas, such as the treatment of addiction or post-traumatic stress disorder. Finally, research could focus on the development of new synthesis methods for TPPP that are more efficient and cost-effective.
合成方法
The synthesis of TPPP is a complex process that involves several steps. The first step is the synthesis of 4-phenylpiperazine, which is then reacted with tert-pentanol to form 1-(tert-pentyloxy)-4-phenylpiperazine. This compound is then reacted with propylene oxide to form 1-(tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Finally, this compound is reacted with hydrochloric acid to form TPPP dihydrochloride.
科学研究应用
TPPP has been studied extensively in the laboratory setting due to its potential therapeutic applications. One area of research has focused on the use of TPPP as a potential treatment for anxiety and depression. Studies have shown that TPPP can increase the levels of certain neurotransmitters in the brain, which can help to alleviate symptoms of anxiety and depression.
属性
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-4-18(2,3)22-15-17(21)14-19-10-12-20(13-11-19)16-8-6-5-7-9-16;;/h5-9,17,21H,4,10-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKYZVQZUGTJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
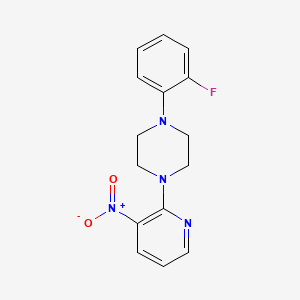
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)
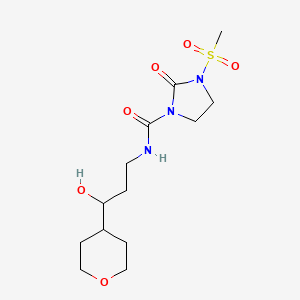
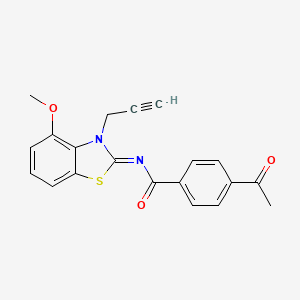

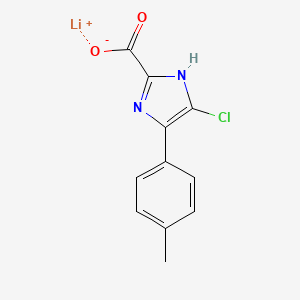
![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)
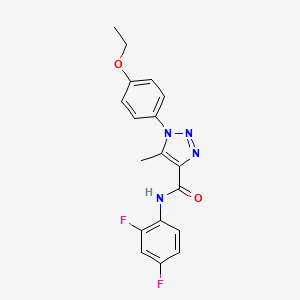
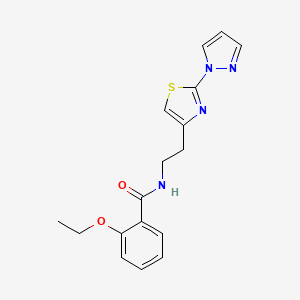
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2908181.png)
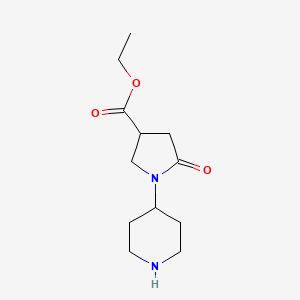
![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)